molecular formula C16H14N4O B7500801 N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide

N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7500801
M. Wt: 278.31 g/mol
InChI Key: OKIJQXVLBOOZGV-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB belongs to the class of triazole-based compounds and is known for its unique chemical structure, which makes it an attractive candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In particular, N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA. This inhibition ultimately leads to the death of the target cells, making N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide a potentially potent therapeutic agent.
Biochemical and Physiological Effects:
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have significant biochemical and physiological effects on various biological systems. In particular, N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is its unique chemical structure, which makes it an attractive candidate for drug development and other applications. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to exhibit potent activity against a range of diseases, making it a promising therapeutic agent. However, the synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is a complex process that requires expertise in organic chemistry, which may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, which would make it more accessible for laboratory experiments. Another area of interest is the elucidation of the mechanism of action of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, which would provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the full range of biological activities of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide involves the reaction of N-methyl-N-phenyl-4-aminobenzamide with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide through further chemical reactions. The synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is drug development, where N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to exhibit promising activity against a range of diseases, including cancer, bacterial infections, and fungal infections. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been studied for its potential use as an antifungal agent, where it has shown significant activity against various fungal strains.

properties

IUPAC Name

N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-17-11-18-20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIJQXVLBOOZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide

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